molecular formula C16H34N2O5 B11709778 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane

10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane

Cat. No.: B11709778
M. Wt: 334.45 g/mol
InChI Key: AZBGDFBOXRCOJQ-UHFFFAOYSA-N
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Description

10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane is a complex organic compound with the molecular formula C14H30N2O5. It is known for its unique structure, which includes multiple ether and amine groups, making it a versatile compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane typically involves the reaction of triethylene glycol with ethylene diamine under controlled conditions. The reaction is carried out in the presence of a base such as potassium hydroxide and a solvent like tetrahydrofuran. The mixture is refluxed for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane involves its ability to form stable complexes with metal ions. The ether and amine groups in the compound act as donor sites, coordinating with metal ions and stabilizing them. This property is particularly useful in catalysis and in the stabilization of reactive intermediates in chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10,19-Dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane is unique due to its specific combination of ether and amine groups, which provide multiple coordination sites for metal ions. This makes it particularly effective in applications requiring strong and stable metal-ligand complexes .

Properties

Molecular Formula

C16H34N2O5

Molecular Weight

334.45 g/mol

IUPAC Name

10,19-dimethyl-1,4,7,13,16-pentaoxa-10,19-diazacyclohenicosane

InChI

InChI=1S/C16H34N2O5/c1-17-3-7-19-11-12-20-8-4-18(2)6-10-22-14-16-23-15-13-21-9-5-17/h3-16H2,1-2H3

InChI Key

AZBGDFBOXRCOJQ-UHFFFAOYSA-N

Canonical SMILES

CN1CCOCCOCCN(CCOCCOCCOCC1)C

Origin of Product

United States

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